molecular formula C11H15NO5S B115209 2-Hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic acid CAS No. 143413-71-2

2-Hydroxy-2-methyl-3(2H)-benzoxazolepropanesulfonic acid

Cat. No. B115209
CAS RN: 143413-71-2
M. Wt: 273.31 g/mol
InChI Key: QIAQLBJVKAAGSK-UHFFFAOYSA-N
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Description

The closest compounds I found are 2-Hydroxy-3-methylbutanoic acid and (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid . These are organic compounds that contain a carboxylic acid functional group and a hydroxy group. They are part of the larger family of hydroxy acids, which are often used in the formulation of pharmaceuticals and cosmetics .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For example, the molecular formula of 2-Hydroxy-3-methylbutanoic acid is C5H10O3 , and for (2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid, it’s C5H8O4 .


Chemical Reactions Analysis

Alcohols, such as 2-METHYL-2-HYDROXY-3-BUTYNE, can react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases . They can also react with oxoacids and carboxylic acids to form esters plus water .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various laboratory techniques. For example, the density, boiling point, and refractive index of 2-Hydroxy-2-methylpropiophenone have been reported .

Safety and Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties. For example, 2-METHYL-2-HYDROXY-3-BUTYNE is a flammable liquid that can cause eye and skin irritation .

properties

IUPAC Name

3-(2-hydroxy-2-methyl-1,3-benzoxazol-3-yl)propane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO5S/c1-11(13)12(7-4-8-18(14,15)16)9-5-2-3-6-10(9)17-11/h2-3,5-6,13H,4,7-8H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAQLBJVKAAGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C2=CC=CC=C2O1)CCCS(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50931875
Record name 3-(2-Hydroxy-2-methyl-1,3-benzoxazol-3(2H)-yl)propane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

143413-71-2
Record name Meroxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143413712
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Hydroxy-2-methyl-1,3-benzoxazol-3(2H)-yl)propane-1-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50931875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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